3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Physicochemical Profiling ADME

Medicinal chemistry workflows require precise scaffold substitution patterns to ensure reproducible SAR. Substituting 3-tert-butyl with methyl or phenyl analogs alters lipophilicity and steric bulk, skewing assay results. - **Key differentiator:** Bulky tert-butyl (XLogP3 >1.1) vs unsubstituted (0.7) - enables membrane permeability studies. - **Reactive handle:** 6-chloro site for nucleophilic aromatic substitution with amines. - **Analytical utility:** 210.66 g/mol - distinct LC-MS retention time, reduces low-mass background interference. Sourced as a 97-98% pure building block for kinase inhibitor discovery (c-Met, Pim-1, BRD4).

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 263401-62-3
Cat. No. B3120401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
CAS263401-62-3
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1N=C(C=C2)Cl
InChIInChI=1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3
InChIKeyOIAUBHCLFFRPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Specifications & Core Identity


3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a fused nitrogen-containing heterocyclic scaffold composed of a triazole ring fused to a pyridazine core, featuring a tert-butyl group at the 3-position and a chloro substituent at the 6-position [1]. Its molecular formula is C9H11ClN4 with a molecular weight of 210.66 g/mol . The compound is primarily supplied as a versatile small molecule building block with reported purities of 97% or 98% from commercial sources, positioning it as a synthetic intermediate for medicinal chemistry and kinase inhibitor research programs .

Differentiation from Generic Analogs


The specific substitution pattern of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine confers distinct physicochemical and reactivity properties that differentiate it from unsubstituted, 3-methyl, or 3-phenyl analogs. The bulky tert-butyl group substantially increases lipophilicity relative to hydrogen or methyl substituents [1], while the 6-chloro handle provides a reactive site for nucleophilic aromatic substitution in downstream diversification [2]. These properties collectively dictate the compound's behavior in synthetic transformations, chromatographic purification, and biological assay conditions, making direct interchange with structurally similar but physicochemically divergent analogs a potential source of irreproducible results in medicinal chemistry workflows [3].

Quantitative Differentiation Evidence


Lipophilicity Drives Chromatographic & Permeability Differences

The 3-tert-butyl substituent confers increased calculated lipophilicity compared to unsubstituted, 3-methyl, and 3-phenyl analogs, which alters reverse-phase HPLC retention and predicted membrane permeability. While experimental logP for the target compound is not available in the retrieved public domain, comparative computational values from the unsubstituted (XLogP3 = 0.7) and 3-methyl (XLogP3 = 1.1) analogs establish a baseline trend of increasing lipophilicity with alkyl substitution [1][2].

Medicinal Chemistry Physicochemical Profiling ADME Chromatography

Molecular Weight Advantage for LC-MS and Reaction Tracking

The 3-tert-butyl-6-chloro substitution pattern yields a molecular weight of 210.66 g/mol, which is significantly higher than the 6-chloro-3-methyl analog (168.58 g/mol) and the unsubstituted core (154.56 g/mol) [1][2]. This increased mass facilitates unambiguous LC-MS detection and reduces interference from common low-mass solvent or reagent background signals.

Analytical Chemistry Synthetic Chemistry LC-MS Reaction Monitoring

Steric Bulk Modulates C6 Chloro SNAr Reactivity

The 6-chloro substituent serves as a handle for nucleophilic aromatic substitution (SNAr) to introduce diverse amines or ethers. The bulky tert-butyl group at the 3-position exerts steric influence on the pyridazine ring, which may alter the rate and regioselectivity of SNAr reactions compared to less hindered 3-methyl or 3-phenyl analogs [1][2]. Quantitative kinetic data for the target compound under standardized SNAr conditions is not available in the public domain; however, class-level studies demonstrate that triazolopyridazine scaffolds bearing the 6-chloro handle are viable for late-stage diversification via SNAr with amines, yielding cytotoxic agents with IC50 values in the low micromolar range [1][2].

Synthetic Methodology Medicinal Chemistry SAR Nucleophilic Substitution

Research and Industrial Applications


Kinase Inhibitor Library Synthesis via SNAr Diversification

The 6-chloro handle of this scaffold is positioned for nucleophilic aromatic substitution to install diverse amine-containing fragments. Class-level evidence demonstrates that triazolo[4,3-b]pyridazine derivatives bearing similar substitution patterns yield inhibitors of c-Met, Pim-1, and BRD4 bromodomains with micromolar IC50 values [1][2]. Procurement of this specific tert-butyl analog enables exploration of steric and lipophilic SAR at the 3-position that methyl or phenyl analogs cannot provide [3].

LC-MS Method Development Standard

With a molecular weight of 210.66 g/mol and a retention time distinct from lower-mass triazolopyridazine analogs, this compound serves as a suitable reference standard for calibrating LC-MS systems in synthetic chemistry workflows [1]. Its higher mass reduces interference from low-mass background signals, improving assay reliability [2].

Physicochemical Probe for ADME/Tox Profiling

The elevated lipophilicity conferred by the 3-tert-butyl group (estimated XLogP3 > 1.1) relative to unsubstituted (0.7) or 3-methyl (1.1) analogs makes this compound a valuable comparator for investigating the impact of hydrophobicity on membrane permeability, plasma protein binding, and metabolic stability within a conserved triazolopyridazine chemotype [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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